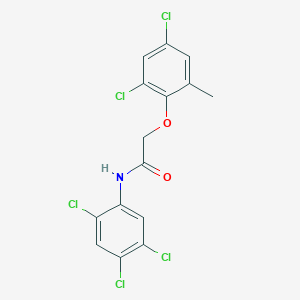

2-(2,4-dichloro-6-methylphenoxy)-N-(2,4,5-trichlorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

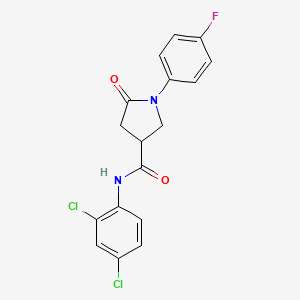

2-(2,4-dichloro-6-methylphenoxy)-N-(2,4,5-trichlorophenyl)acetamide, also known as Dicamba, is a herbicide that is widely used in agriculture to control broadleaf weeds. It was first introduced in the 1960s and has since become one of the most commonly used herbicides in the world. Dicamba is a selective herbicide, which means that it only targets specific types of plants, leaving other crops unaffected. In

Mechanism of Action

2-(2,4-dichloro-6-methylphenoxy)-N-(2,4,5-trichlorophenyl)acetamide works by disrupting the growth process of plants. It is absorbed by the leaves and then moves throughout the plant, where it interferes with the production of certain plant hormones. This leads to abnormal growth and eventually death of the plant.

Biochemical and Physiological Effects:

This compound has been shown to have a low toxicity to humans and animals. However, it can be harmful if ingested or if it comes into contact with the skin or eyes. In plants, this compound can cause a range of physiological effects, including leaf cupping, stem twisting, and stunted growth.

Advantages and Limitations for Lab Experiments

2-(2,4-dichloro-6-methylphenoxy)-N-(2,4,5-trichlorophenyl)acetamide is a widely used herbicide, and its effectiveness has been well established. It is relatively easy to apply and has a low risk of environmental contamination. However, this compound can also have unintended effects on non-target plants and can be harmful to the environment if used improperly.

Future Directions

There are several areas of research that could be explored in the future to improve the effectiveness and safety of 2-(2,4-dichloro-6-methylphenoxy)-N-(2,4,5-trichlorophenyl)acetamide. One potential direction is to develop more targeted formulations of the herbicide that minimize its impact on non-target plants. Another area of research could focus on developing new herbicides that are more effective against resistant weeds. Additionally, more research is needed to better understand the long-term effects of this compound on the environment and human health.

In conclusion, this compound is a widely used herbicide that has been extensively studied for its herbicidal properties. Its mechanism of action involves disrupting the growth process of plants, and it has been shown to be effective against a wide range of broadleaf weeds. While this compound has advantages in lab experiments, it also has limitations and can be harmful to non-target plants and the environment if used improperly. Future research could focus on developing more targeted formulations of the herbicide and exploring new herbicides that are more effective against resistant weeds.

Synthesis Methods

The synthesis of 2-(2,4-dichloro-6-methylphenoxy)-N-(2,4,5-trichlorophenyl)acetamide involves several steps, including the reaction of 2,4-dichloro-6-methylphenol with sodium hydroxide to form the corresponding sodium salt. The sodium salt is then reacted with 2,4,5-trichlorophenylacetic acid to produce this compound. The overall reaction can be represented as follows:

Scientific Research Applications

2-(2,4-dichloro-6-methylphenoxy)-N-(2,4,5-trichlorophenyl)acetamide has been extensively studied for its herbicidal properties. It has been shown to be effective against a wide range of broadleaf weeds, including those that are resistant to other herbicides. This compound is used in combination with other herbicides, such as glyphosate, to control weeds in crops such as soybeans, cotton, and corn.

properties

IUPAC Name |

2-(2,4-dichloro-6-methylphenoxy)-N-(2,4,5-trichlorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl5NO2/c1-7-2-8(16)3-12(20)15(7)23-6-14(22)21-13-5-10(18)9(17)4-11(13)19/h2-5H,6H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPUNOOMXFDGALA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OCC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl5NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5153452.png)

![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5153454.png)

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B5153455.png)

![1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5153469.png)

![2-{2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}pyrazine](/img/structure/B5153482.png)

![3-[4-(3-bromobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5153510.png)

![3-chloro-N-(2-methoxyethyl)-4-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5153517.png)

![4,6-dimethyl-2-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]thio}pyrimidine](/img/structure/B5153520.png)

![5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]thio}-4H-1,2,4-triazol-3-amine](/img/structure/B5153559.png)